Einecs 251-377-5

描述

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. Despite this limitation, methodologies for comparing compounds using structural, functional, and toxicological parameters can be applied universally, as demonstrated in the referenced studies .

属性

CAS 编号 |

33090-06-1 |

|---|---|

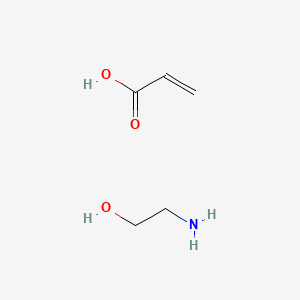

分子式 |

C3H4O2.C2H7NO C5H11NO3 |

分子量 |

133.15 g/mol |

IUPAC 名称 |

2-aminoethanol;prop-2-enoic acid |

InChI |

InChI=1S/C3H4O2.C2H7NO/c1-2-3(4)5;3-1-2-4/h2H,1H2,(H,4,5);4H,1-3H2 |

InChI 键 |

LCLMOJQKUBRPIM-UHFFFAOYSA-N |

规范 SMILES |

C=CC(=O)O.C(CO)N |

相关CAS编号 |

73102-08-6 33090-06-1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

2,4,6-trimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with methanol in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, 2,4,6-trimethylphenol is produced on a large scale using similar alkylation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient production with minimal by-products. The reaction conditions are optimized to achieve high throughput and cost-effectiveness.

化学反应分析

Hydrogenation to Form N-Benzylamine Derivatives

While EINECS 251-377-5 itself is an imine, related derivatives like N-benzyl-α-methylbenzylamine are synthesized via subsequent hydrogenation of the imine intermediate. This step typically uses:

Example Reaction :

Potential Decomposition Reactions

-

Hydrolysis : Imine groups can revert to the amine and aldehyde under acidic/basic conditions .

-

Oxidation : Susceptible to oxidation due to the amine moiety, though specific pathways require further study.

Comparative Analysis of Related Compounds

| Compound | Molecular Formula | Key Structural Feature |

|---|---|---|

| Phenylethylamine | C₈H₁₁N | Simple phenethylamine structure |

| Benzylamine | C₇H₉N | Single aromatic ring |

| N,N-Dimethylphenethylamine | C₁₀H₁₅N₂ | Two methyl groups on nitrogen |

Mechanistic Insights

The α-methyl group in 1-phenylethanamine enhances electron density at the β-carbon, potentially reducing electrophilicity of the imine compared to unsubstituted analogs . This could influence reactivity in subsequent reactions.

科学研究应用

2,4,6-trimethylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research explores its potential as an antioxidant and its role in drug development.

Industry: It is used in the production of resins, plasticizers, and other industrial chemicals.

作用机制

The mechanism of action of 2,4,6-trimethylphenol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Its molecular structure allows it to interact with enzymes and other proteins, influencing various biochemical processes.

相似化合物的比较

Structural Similarity Assessment

Compounds are compared using Tanimoto similarity indices based on 2D molecular fingerprints. A threshold of ≥70% similarity is considered sufficient to classify analogs . For example, PubChem fingerprints can identify shared functional groups, ring systems, or bonding patterns.

Functional and Toxicological Profiling

Functional similarity is determined by shared applications (e.g., surfactants, catalysts) or biological targets. Toxicological data, such as IC50 values or environmental persistence, are evaluated using models trained on datasets like the EPA’s HPV (High Production Volume) chemicals or EINECS compounds .

Physicochemical Property Analysis

Key parameters include:

- Log Po/w (octanol-water partition coefficient)

- TPSA (Topological Polar Surface Area)

- GI absorption and BBB permeability

- Synthetic accessibility and bioavailability scores

These metrics are derived from computational tools and experimental data .

Comparison with Similar Compounds

Structural Analogs

For example:

Key Differences :

Functional Analogs

Functional similarities are assessed based on industrial use:

Contrasts :

- Nitroglycerin ’s nitro groups confer explosive and vasodilatory properties, whereas intermediates like 295327-27-4 are optimized for synthetic accessibility (score: 2.07) .

Data Tables: Physicochemical and Toxicological Properties

Table 1. Property Comparison of Selected Compounds

Research Findings and Limitations

- Toxicity Overestimation: Total arsenic measurements in food overestimate risk compared to speciation data (e.g., organic arsenic in seafood is less toxic than inorganic forms) . This principle applies broadly to compounds with multiple species.

- Data Gaps : Only 17% of HPV and 10% of EINECS compounds can be accurately predicted using current models, highlighting the need for targeted experimental validation .

生物活性

Overview of Einecs 251-377-5

Nickel (Ni) is a transition metal that is essential in trace amounts for certain biological processes but can be toxic at higher concentrations. Nickel compounds are widely used in various industrial applications, including electroplating, battery production, and as catalysts in chemical reactions. However, their biological activity raises concerns regarding toxicity and potential health effects.

Nickel compounds exhibit various biological activities that can be categorized into beneficial and harmful effects:

- Essential Trace Element : Nickel plays a role in certain enzymatic reactions, particularly in some bacteria and plants.

- Toxicity : At elevated levels, nickel can induce oxidative stress, leading to cellular damage and inflammation. It has been implicated in carcinogenesis and other adverse health effects.

Toxicological Studies

Numerous studies have investigated the toxicological effects of nickel compounds:

- In Vitro Studies : Nickel has been shown to induce DNA damage in human cell lines. For instance, exposure to nickel sulfate resulted in increased levels of reactive oxygen species (ROS) and subsequent DNA strand breaks.

- In Vivo Studies : Animal models have demonstrated that chronic exposure to nickel can lead to lung carcinogenesis and other systemic effects. For example, a study on rats exposed to nickel subsulfide showed significant tumor development in the lungs.

Case Studies

- Occupational Exposure : Workers in industries involving nickel processing have shown higher incidences of lung cancer compared to the general population. A cohort study highlighted that nickel refinery workers had a significantly elevated risk of respiratory diseases.

- Environmental Impact : Nickel contamination in soil and water has been linked to adverse effects on local flora and fauna. Research indicates that nickel accumulation can disrupt plant growth and microbial communities in contaminated ecosystems.

Table 1: Summary of Biological Effects of Nickel Compounds

Table 2: Toxicity Levels of Nickel Compounds

| Compound | LD50 (mg/kg) | Primary Toxic Effect |

|---|---|---|

| Nickel Sulfate | 250 | Respiratory irritation |

| Nickel Carbonyl | 0.5 | Acute pulmonary edema |

| Nickel Subsulfide | 1000 | Carcinogenic potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。